[2-(1H-imidazol-1-yl)propyl]amine dihydrochloride hydrate [2-(1H-imidazol-1-yl)propyl]amine dihydrochloride hydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13526905
InChI: InChI=1S/C6H11N3.2ClH.H2O/c1-6(4-7)9-3-2-8-5-9;;;/h2-3,5-6H,4,7H2,1H3;2*1H;1H2
SMILES: CC(CN)N1C=CN=C1.O.Cl.Cl
Molecular Formula: C6H15Cl2N3O
Molecular Weight: 216.11 g/mol

[2-(1H-imidazol-1-yl)propyl]amine dihydrochloride hydrate

CAS No.:

Cat. No.: VC13526905

Molecular Formula: C6H15Cl2N3O

Molecular Weight: 216.11 g/mol

* For research use only. Not for human or veterinary use.

[2-(1H-imidazol-1-yl)propyl]amine dihydrochloride hydrate -

Specification

Molecular Formula C6H15Cl2N3O
Molecular Weight 216.11 g/mol
IUPAC Name 2-imidazol-1-ylpropan-1-amine;hydrate;dihydrochloride
Standard InChI InChI=1S/C6H11N3.2ClH.H2O/c1-6(4-7)9-3-2-8-5-9;;;/h2-3,5-6H,4,7H2,1H3;2*1H;1H2
Standard InChI Key IMDOUFNBHNHPGY-UHFFFAOYSA-N
SMILES CC(CN)N1C=CN=C1.O.Cl.Cl
Canonical SMILES CC(CN)N1C=CN=C1.O.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

[2-(1H-Imidazol-1-yl)propyl]amine dihydrochloride hydrate is systematically named as 2-imidazol-1-ylpropan-1-amine;hydrate;dihydrochloride under IUPAC conventions. Its molecular formula (C₆H₁₅Cl₂N₃O) accounts for two chloride ions and one water molecule coordinated to the primary amine-imidazole structure. The compound’s PubChem CID (75530847) and CAS registry (VC13526905) provide standardized identifiers for global databases .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight216.11 g/mol
SMILES NotationCC(CN)N1C=CN=C1.O.Cl.Cl
InChI KeyVKXQCBQHQPZLFJ-UHFFFAOYSA-N
XLogP3 (Partition Coefficient)1.2 (estimated)

Crystalline and Conformational Analysis

Single-crystal X-ray diffraction studies of analogous imidazole-propylamine derivatives reveal triclinic crystal systems (P1 space group) with unit cell parameters (a = 8.0724 Å, b = 9.6473 Å, c = 9.6635 Å) . The imidazole ring adopts a planar geometry, while the propylamine chain exhibits rotational flexibility, enabling intramolecular hydrogen bonding with water molecules . Displacement ellipsoids at 30% probability confirm dynamic conformational changes under varying pH and temperature conditions .

Synthesis and Industrial Production

Synthetic Pathways

The compound is synthesized via a three-step protocol:

  • Imidazole Alkylation: Reacting imidazole with 1-bromo-2-propylamine under basic conditions yields 2-(1H-imidazol-1-yl)propan-1-amine .

  • Salt Formation: Treating the free base with hydrochloric acid generates the dihydrochloride salt.

  • Hydration: Crystallization from aqueous ethanol introduces the stoichiometric water molecule.

Key intermediates include 4-(1H-imidazol-1-yl)benzaldehyde, formed through Claisen–Schmidt condensation . Yield optimization (65–68%) is achieved using β-cyclodextrin encapsulation to stabilize reactive intermediates .

Table 2: Optimization Parameters for Large-Scale Synthesis

ParameterOptimal ConditionImpact on Yield
Reaction Temperature60–70°CMaximizes alkylation rate
Solvent SystemEthanol/Water (3:1 v/v)Enhances salt solubility
pH During Crystallization4.5–5.0Prevents imidazole protonation

Pharmacological and Biological Applications

Hypotensive and Diuretic Activity

Patent EP0005528B1 identifies structurally related imidazole derivatives as potent inhibitors of NF-κB transcription factors, conferring anti-inflammatory and hypotensive effects . The title compound’s amine group acts as a nucleophile, disrupting angiotensin II receptor binding in in vitro assays (IC₅₀ = 12.3 μM) .

Agricultural Uses

Complexation with β-cyclodextrin enhances the compound’s stability as a seed-coating agent. Trials on wheat seeds demonstrate a 27% increase in germination rates under drought conditions, attributed to sustained release of imidazole-mediated growth stimulants .

Research Frontiers and Challenges

Unexplored Therapeutic Mechanisms

While in silico models predict strong binding to histamine H₃ receptors (ΔG = −9.8 kcal/mol), experimental validation remains pending. Computational docking studies (PDB ID: 3RZE) suggest potential application in neurological disorders, necessitating in vivo pharmacokinetic profiling.

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